molecular formula C8H8O5 B1306748 2-(2-Furyl)succinic acid CAS No. 90111-44-7

2-(2-Furyl)succinic acid

Cat. No.: B1306748
CAS No.: 90111-44-7
M. Wt: 184.15 g/mol
InChI Key: KVPVQYAXHHBVBF-UHFFFAOYSA-N
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Description

2-(2-Furyl)succinic acid is a succinic acid derivative featuring a furan ring substituted at the second carbon of the succinic acid backbone. Succinic acid (C₄H₆O₄) is a dicarboxylic acid integral to the citric acid cycle and serves as a platform chemical for synthesizing polymers, pharmaceuticals, and biodegradable plastics .

Properties

IUPAC Name

2-(furan-2-yl)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c9-7(10)4-5(8(11)12)6-2-1-3-13-6/h1-3,5H,4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPVQYAXHHBVBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392680
Record name 2-(2-Furyl)succinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90111-44-7
Record name 2-(2-Furyl)succinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Furyl)succinic acid can be synthesized through several methods. One common synthetic route involves the reaction of furan with maleic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high efficiency .

Industrial Production Methods

In industrial settings, this compound is produced through the catalytic hydrogenation of furfural, a derivative of furan. This process involves the use of metal catalysts, such as palladium or nickel, under high pressure and temperature conditions .

Chemical Reactions Analysis

Decarboxylation Reactions

The compound undergoes decarboxylation under thermal or acidic conditions, losing one or both carboxylic acid groups as carbon dioxide. This reaction is critical for generating derivatives with reduced molecular complexity. For example:
C8H8O5ΔC7H6O3+CO2\text{C}_8\text{H}_8\text{O}_5\xrightarrow{\Delta}\text{C}_7\text{H}_6\text{O}_3+\text{CO}_2
Mechanistic studies suggest that radical intermediates may form during this process, though specific pathways remain under investigation .

Photocatalytic Oxidation

Under visible light irradiation with a porphyrin catalyst (H₂TPP) and molecular oxygen, this compound can undergo oxidative cleavage of the furan ring. This reaction selectively produces succinic anhydride (SAN) with high efficiency (up to 97.8% yield in ethyl acetate) .

Key conditions :

  • Catalyst: meso-Tetraphenyl porphyrin (H₂TPP)

  • Solvent: Ethyl acetate

  • Light source: 400 mW Xe lamp

The reaction involves singlet oxygen-mediated oxidation, leading to furan ring opening and subsequent anhydride formation .

Polymerization and Cross-Linking

The carboxylic acid groups enable condensation reactions, forming ester or amide linkages. For instance:

  • Esterification : Reaction with diols (e.g., ethylene glycol) produces polyester derivatives.

  • Amidation : Interaction with diamines (e.g., ethylenediamine) yields polyamide networks.

Kinetic studies on similar furan-based systems (e.g., polyfurfuryl alcohol) reveal that cross-linking proceeds via novolac intermediates , with methylene bridges forming between furan rings .

Reaction TypeConditionsProduct Characteristics
EsterificationAlcohol, acid catalystThermally stable polyesters
AmidationAmine, high temperatureHigh cross-link density

Furan-Specific Reactivity

The furan ring participates in electrophilic substitution and Diels-Alder reactions :

  • Electrophilic Substitution : Nitration or sulfonation occurs at the 5-position of the furan ring.

  • Diels-Alder Cycloaddition : Reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts, enhancing utility in polymer modification .

Anhydride Formation

Dehydration of this compound under acidic conditions yields its corresponding anhydride:
C8H8O5H+C8H6O4+H2O\text{C}_8\text{H}_8\text{O}_5\xrightarrow{\text{H}^+}\text{C}_8\text{H}_6\text{O}_4+\text{H}_2\text{O}
This reaction parallels the behavior of succinic acid, which forms succinic anhydride upon dehydration .

Comparative Reactivity

The compound’s reactivity differs from simpler analogs due to steric and electronic effects from the furan ring:

CompoundReactivity Highlights
Succinic acidForms anhydrides and esters readily
Furoic acidUndergoes electrophilic substitution
This compoundCombines furan and dicarboxylic acid reactivity

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-(2-Furyl)succinic acid is as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Formation of Heterocycles : It can be used to synthesize complex heterocyclic compounds, which are important in medicinal chemistry.
  • Diels-Alder Reactions : The furan moiety can engage in Diels-Alder reactions, providing access to new cyclic structures.

Pharmaceutical Applications

Research suggests that this compound may have potential pharmaceutical applications due to its biological activity. While specific mechanisms of action are not well-documented, compounds with similar structures have shown:

  • Antimicrobial Properties : Some derivatives exhibit activity against various bacterial strains.
  • Anti-inflammatory Effects : Certain analogs have demonstrated anti-inflammatory properties in preliminary studies.

Material Science

In material science, this compound can serve as an intermediate for:

  • Polymer Production : It may be utilized in the synthesis of biodegradable polymers, contributing to sustainable materials.
  • Coatings and Adhesives : Its chemical properties allow it to be incorporated into formulations for coatings that require enhanced durability or specific chemical resistance.

Case Studies

Several studies have explored the applications of this compound:

  • Synthesis of Bio-based Materials : A study demonstrated the conversion of biomass-derived furan compounds into succinic acid derivatives, highlighting the potential for sustainable production methods using this compound as an intermediate .
  • Pharmaceutical Research : Investigations into the antimicrobial activity of furan derivatives have led researchers to explore this compound as a candidate for further development .
  • Polymer Chemistry : Research has indicated that incorporating furan-based compounds into polymer matrices can enhance mechanical properties and thermal stability .

Mechanism of Action

The mechanism of action of 2-(2-Furyl)succinic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, such as succinate dehydrogenase, which plays a role in the citric acid cycle. This inhibition can lead to alterations in cellular metabolism and energy production .

Comparison with Similar Compounds

Key Insights :

  • Aromatic vs. Aliphatic Substituents : Furan and benzylidene groups enhance aromatic interactions in biological systems, while fluorine atoms increase acidity and stability .
  • Steric Effects : Bulky substituents like t-butyl groups reduce enzymatic degradation but may limit bioavailability .

Bioactivity and Pharmacological Potential

In-silico studies of 2-(substituted benzylidene)succinic acids provide insights into how structural features correlate with bioactivity:

Compound Bioactivity Score (Enzyme Inhibition) Toxicity Profile Oral Bioavailability (%ABS)
2-(3,5-di-t-butyl-4-hydroxybenzylidene)succinic acid 0.37 (highest in class) Non-toxic 72%
Darbufelone (Anti-inflammatory drug) 0.22 Moderate toxicity 65%
Unsubstituted benzylidenesuccinic acid 0.21 Low toxicity 68%

Comparison with this compound :

  • However, the lack of bulky substituents (e.g., t-butyl groups) could result in lower antioxidant activity but better solubility .

Biological Activity

2-(2-Furyl)succinic acid, also known as 2-(furan-2-yl)butanedioic acid, is an organic compound with significant biological activity. This article explores its potential applications, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C8H8O5
  • CAS Number : 90111-44-7
  • Common Name : this compound

The compound features a furan ring attached to a succinic acid moiety, which contributes to its unique chemical properties and biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes. A study found that the compound showed notable effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Anticancer Effects

Studies have also highlighted the anticancer properties of this compound. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and interfering with cell cycle progression. The compound's ability to inhibit succinate dehydrogenase has been linked to altered cellular metabolism in cancer cells, leading to reduced energy production and increased oxidative stress .

Enzyme Inhibition

One of the key biological activities of this compound is its inhibition of phospholipase A2 (PLA2), an enzyme involved in inflammatory processes. In vitro assays demonstrated that the compound effectively inhibits PLA2 activity, which could have therapeutic implications for conditions characterized by excessive inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By targeting enzymes such as succinate dehydrogenase and PLA2, the compound alters metabolic pathways critical for cell survival and proliferation.
  • Cell Membrane Disruption : The compound's interaction with lipid membranes can compromise cell integrity, leading to cell death in microbial and cancer cells.
  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through various signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanismReferences
AntimicrobialBroad-spectrumCell membrane disruption,
AnticancerSignificantApoptosis induction,
Enzyme InhibitionEffective against PLA2Inhibition of inflammatory pathways ,

Case Study: Anticancer Activity

In a study assessing the anticancer effects of this compound on various cancer cell lines, it was found that treatment with the compound resulted in a dose-dependent decrease in cell viability. The study utilized MTT assays to quantify cell proliferation and flow cytometry to analyze apoptosis markers. Results indicated that at concentrations above 50 µM, significant apoptosis was observed in treated cells compared to controls .

Q & A

Q. Tables for Key Data

Property Value/Method Reference
LogP1.98 (calculated)
Melting Point139–141°C (lit.)
UPLC Peaks19 characteristic peaks
Optimal Fermentation pH6.5–7.0 (Central Composite Design)

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